

how to reduce background fluorescence with AF 568 NHS ester

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

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Technical Support Center: AF 568 NHS Ester

Welcome to the technical support center for Alexa Fluor™ 568 NHS Ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AF 568 NHS Ester** and how does it work?

Alexa Fluor™ 568 NHS Ester is a bright, orange-fluorescent dye with an amine-reactive N-hydroxysuccinimidyl (NHS) ester group.^[1] This NHS ester reacts with primary amines (e.g., on the side chain of lysine residues in proteins) to form a stable covalent amide bond.^{[2][3]} The reaction is pH-dependent, with an optimal range of 8.3-8.5.^{[2][4]} This dye is commonly used to label proteins, antibodies, and other biomolecules for fluorescence microscopy, flow cytometry, and other fluorescence-based applications.^{[5][6]}

Q2: What are the main causes of high background fluorescence when using **AF 568 NHS Ester**?

High background fluorescence can arise from several sources:

- Non-specific binding: The AF 568-labeled antibody or protein may bind to unintended targets in your sample.^{[7][8]} This can be due to inappropriate antibody concentrations, insufficient

blocking, or inadequate washing.[7][9]

- **Autofluorescence:** The biological sample itself may possess endogenous fluorescent molecules that emit in the same spectral range as AF 568.[10][11][12] Common sources include collagen, elastin, NADH, and lipofuscin.[13][14] Fixatives like glutaraldehyde can also induce autofluorescence.[11][12]
- **Excess unbound dye:** If the purification step after labeling is incomplete, residual, unconjugated **AF 568 NHS ester** or its hydrolyzed form can bind non-specifically to the sample.[15]
- **Issues with secondary antibodies:** In indirect immunofluorescence, the secondary antibody may cross-react with other proteins in the sample or bind non-specifically.[8]

Q3: How can I reduce autofluorescence in my sample?

Several methods can help mitigate autofluorescence:

- **Proper Fixation:** Use fresh, high-quality fixatives. Paraformaldehyde is generally preferred over glutaraldehyde, which tends to cause more autofluorescence.[12][13] Consider using an organic solvent like ice-cold methanol or ethanol as an alternative fixation method.[13]
- **Chemical Treatment:** Treat samples with quenching agents. Sodium borohydride can reduce aldehyde-induced autofluorescence.[11][12] Other reagents like Sudan Black B can help quench lipofuscin-related autofluorescence.[12]
- **Spectral Separation:** Choose fluorophores that are spectrally distinct from the autofluorescence of your sample. If your sample has high green autofluorescence, using a red or far-red dye like AF 568 can be advantageous.[14][16]
- **Photobleaching:** Before labeling, you can expose your sample to high-intensity light to "bleach" the endogenous fluorophores.[14][16]

Troubleshooting Guides

Problem 1: High background across the entire sample.

This is often due to issues with blocking, washing, or antibody/dye concentrations.

Potential Cause	Recommended Solution
Insufficient Blocking	Increase the blocking incubation time (e.g., to 1 hour at room temperature).[9] Use a blocking buffer containing normal serum from the same species as the secondary antibody (typically 5-10%).[10] Alternatively, 1-5% Bovine Serum Albumin (BSA) in PBS can be effective.[9][17]
Antibody Concentration Too High	Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[7][9] Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate Washing	Increase the number and duration of wash steps after antibody incubations.[7][9] Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) to help remove non-specifically bound antibodies.
Sample Drying	Ensure the sample remains covered in buffer throughout the staining procedure to prevent drying, which can cause non-specific antibody binding.[9][10]

Problem 2: Non-specific, punctate, or localized background.

This may indicate issues with the labeled conjugate, sample preparation, or secondary antibody specificity.

Potential Cause	Recommended Solution
Aggregates of Labeled Protein	Centrifuge the antibody-dye conjugate solution before use to pellet any aggregates that may have formed during storage.
Secondary Antibody Cross-Reactivity	Run a control where the primary antibody is omitted. If staining is still observed, your secondary antibody is binding non-specifically. [8] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
Endogenous Biotin or Enzymes	If using a biotin-streptavidin detection system, block for endogenous biotin. [9] If using enzyme-conjugated antibodies, block for endogenous enzyme activity. [9]
Hydrophobic Interactions	Include a non-ionic detergent like Triton X-100 or Tween 20 in your blocking and wash buffers to reduce non-specific hydrophobic binding.

Experimental Protocols

Protocol 1: General Antibody Labeling with AF 568 NHS Ester

This protocol is a starting point and may require optimization for your specific protein.

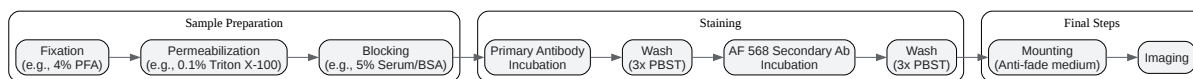
- Prepare the Antibody: Dissolve your antibody in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.[\[4\]](#) The recommended antibody concentration is >2 mg/mL.
[\[18\]](#)
- Prepare the Dye: Immediately before use, dissolve the **AF 568 NHS ester** in anhydrous DMSO to a concentration of 10 mM.[\[2\]](#)[\[18\]](#)
- Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dissolved dye to the antibody solution.[\[15\]](#) Incubate for 1 hour at room temperature, protected from light.[\[18\]](#)[\[19\]](#)

- **Purification:** Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[\[18\]](#) The first colored band to elute is the conjugated antibody.
- **Storage:** Store the labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-term storage.[\[19\]](#)[\[20\]](#) Protect from light.

Protocol 2: Standard Immunofluorescence Staining

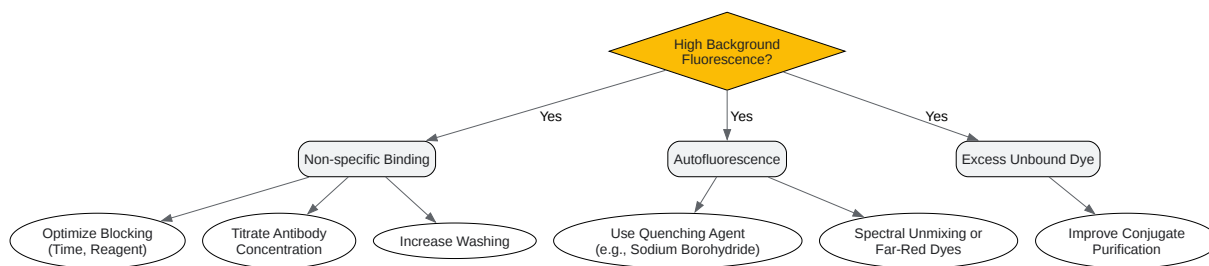
- **Fixation and Permeabilization:** Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 for 10-20 minutes.[\[21\]](#)[\[22\]](#) Wash cells with PBS between steps.
- **Blocking:** Block with a suitable buffer (e.g., 5% normal goat serum or 3% BSA in PBS) for 30-60 minutes at room temperature.[\[22\]](#)[\[23\]](#)
- **Primary Antibody Incubation:** Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.[\[21\]](#)[\[22\]](#)
- **Washing:** Wash the sample three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[\[22\]](#)
- **Secondary Antibody Incubation:** Dilute the AF 568-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.[\[22\]](#)
- **Final Washes:** Repeat the washing step as in step 4.
- **Mounting and Imaging:** Mount the sample with an anti-fade mounting medium.[\[10\]](#) Image using a fluorescence microscope with appropriate filters for AF 568 (Excitation/Emission maxima: ~578/603 nm).[\[24\]](#)[\[25\]](#)

Visualizations



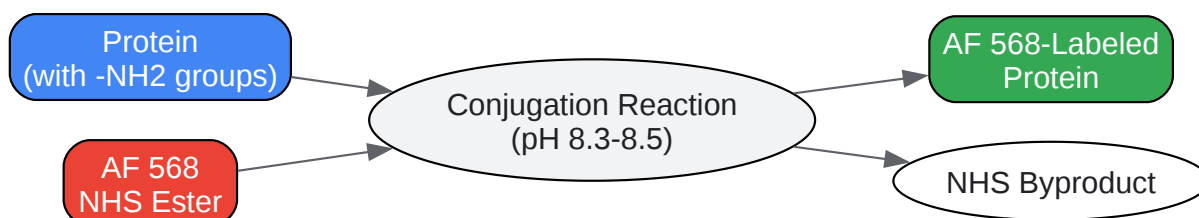
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Caption: A typical indirect immunofluorescence workflow.



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Caption: Troubleshooting decision tree for high background.



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